molecular formula C10H12N4O3 B11057047 Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate

Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B11057047
M. Wt: 236.23 g/mol
InChI Key: UPBNDSFQJTVTFJ-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate is a heterocyclic compound that features both pyrazole and oxazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both amino and ester functional groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by further functionalization to introduce the oxazole ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazole-oxazole compounds .

Mechanism of Action

The mechanism of action of Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites . These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(4-amino-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

ethyl 5-[(4-aminopyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H12N4O3/c1-2-16-10(15)9-3-8(17-13-9)6-14-5-7(11)4-12-14/h3-5H,2,6,11H2,1H3

InChI Key

UPBNDSFQJTVTFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CN2C=C(C=N2)N

Origin of Product

United States

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